N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide - 2034459-86-2

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Catalog Number: EVT-3119855
CAS Number: 2034459-86-2
Molecular Formula: C15H12N4O5
Molecular Weight: 328.284
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound, also known as azilsartan methyl ester ethyl acetate hemisolvate, is an angiotensin II receptor blocker (ARB). It is synthesized by cyclization of methyl (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. []

Relevance: Both this compound and N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide share the 1,2,4-oxadiazole ring as a core structural feature. []

Compound Description: These compounds represent a class of alkyl esters that can be converted to azilsartan, an angiotensin II receptor blocker (ARB). They are synthesized by reacting alkyl 2-ethoxy-1-((2´-((hydroxyamino)iminomethyl)bifenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (General Formula V) with a cyclization agent in a suitable solvent and base. []

Relevance: Similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, this class of compounds contains the 1,2,4-oxadiazol-3-yl moiety, highlighting a shared structural element. []

N-[4-methoxy-3-(4-methyl-1-piperazinyl) phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1-biphenyl]-4-carboxamide hydrocloride (GR-127935)

Compound Description: GR-127935 is a non-selective antagonist for 5-HT1B/D receptors. It has been investigated for its potential in treating dyspeptic symptoms due to its ability to facilitate gastric accommodation. []

Relevance: GR-127935 features a 5-methyl-1,2,4-oxadiazol-3-yl group, structurally analogous to the 5-methylisoxazol-3-yl-1,2,4-oxadiazol-5-yl moiety in N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. This similarity emphasizes the relevance of the oxadiazole ring in pharmaceutical research. []

1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Compound Description: This compound is a pyrrolidinone derivative containing a 1,3,4-oxadiazole ring. It exhibits potent antioxidant activity, even exceeding that of ascorbic acid (vitamin C). []

Relevance: Both this compound and N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide share the 1,3,4-oxadiazole ring as a core structural feature, though with different substituents and positions. []

2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides (General Formula 8a-j)

Compound Description: This series of benzotriazole acetohydrazide derivatives was investigated for their anticonvulsant activity. Compound 8i in particular showed the most potent activity. []

Relevance: This series highlights the exploration of various heterocyclic ring systems, including benzotriazole, for anticonvulsant activity. Although not directly containing an oxadiazole ring like N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, it showcases the development of compounds with similar therapeutic goals using structurally diverse heterocycles. []

7-Alkoxy-triazolo-[3,4-b]benzo[d]thiazoles (General Formula 7a-u)

Compound Description: This series of triazolobenzothiazoles was investigated for anticonvulsant activity, with compound 7g exhibiting the most potent activity among the series. []

Relevance: This series highlights the exploration of various heterocyclic ring systems, including triazole and benzothiazole, for anticonvulsant activity. Although not directly containing an oxadiazole ring like N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, it showcases the development of compounds with similar therapeutic goals using structurally diverse heterocycles. []

Compound Description: This series of compounds fuses 1,2,4-triazoles and 1,3,4-thiadiazines and was investigated for anticonvulsant activity. Compound 9h exhibited the most promising activity in this series. []

Relevance: This series emphasizes the continuous exploration of different heterocyclic ring systems, including triazole and thiadiazine, for developing effective anticonvulsant therapies. While not containing an oxadiazole ring like N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, it demonstrates the development of compounds with similar therapeutic aims using structurally diverse heterocycles. []

Compound Description: These three compounds, along with their semicarbazone derivatives (4a-f, 5a-d, and 6a-d), were studied for their anticonvulsant activity. Compound 6b emerged as the most potent within this specific group. []

Relevance: These compounds, all incorporating a 1,3,4-oxadiazole ring, highlight the structural similarity with N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, demonstrating the significant role of this heterocycle in medicinal chemistry, particularly in the development of anticonvulsants. []

Properties

CAS Number

2034459-86-2

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C15H12N4O5

Molecular Weight

328.284

InChI

InChI=1S/C15H12N4O5/c1-8-4-10(18-23-8)14-17-13(24-19-14)6-16-15(20)9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,20)

InChI Key

OIMGORDDSQWROR-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.